Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Overview
Description
Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a spirocyclic compound characterized by a unique structure where an imidazolidine ring is fused to an indoline ring through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione typically involves multi-component reactions. One common method is the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. This reaction is carried out in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions . Another method involves the copper(I)-catalyzed formal [2 + 2 + 1] cycloaddition of 3-diazoindolin-2-imines with triazines .
Industrial Production Methods
Industrial production methods for spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups onto the spirocyclic framework.
Scientific Research Applications
Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, including polymers and sensors
Mechanism of Action
The mechanism by which spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. For instance, the compound may inhibit specific enzymes or alter receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: Another class of spirocyclic compounds with significant biological activity.
Uniqueness
Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is unique due to its specific combination of an imidazolidine and indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds .
Properties
IUPAC Name |
spiro[1H-indole-3,5'-imidazolidine]-2,2',4'-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-7-10(8(15)12-9(16)13-10)5-3-1-2-4-6(5)11-7/h1-4H,(H,11,14)(H2,12,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZILNWKBJBQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.